molecular formula C21H20N4O2 B11233029 2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether

2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether

Cat. No.: B11233029
M. Wt: 360.4 g/mol
InChI Key: XCIFNGCKYLMGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine ring system fused with a phenyl group and a methoxy substituent. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether typically involves multistep reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4O2/c1-26-18-10-9-16(14-19(18)27-2)17-12-13-22-21-23-20(24-25(17)21)11-8-15-6-4-3-5-7-15/h3-7,9-10,12-14H,8,11H2,1-2H3

InChI Key

XCIFNGCKYLMGBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.